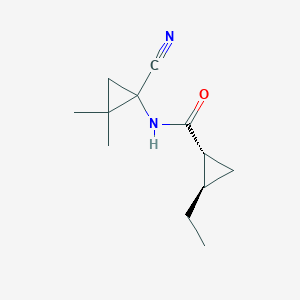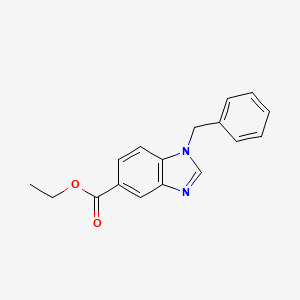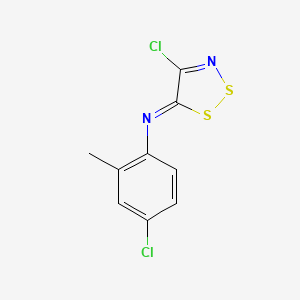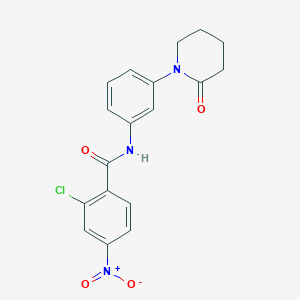![molecular formula C21H22Cl2FN5O B2404410 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride CAS No. 1421502-63-7](/img/structure/B2404410.png)
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
VEGFR-2 Kinase Inhibition
A study identified a series of compounds, including derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin, as new VEGFR-2 kinase inhibitors. These compounds were synthesized and evaluated for their inhibitory activity against VEGFR-2 kinase, an enzyme implicated in angiogenesis and cancer progression (Sun-Young Han et al., 2012).
Phosphodiesterase III Inhibition
Another research highlighted the synthesis of compounds including imidazo[1,2-a]pyridin-2-yl derivatives, which exhibited positive inotropic activity. Specifically, one compound, E-1020, was identified as a potent and selective inhibitor of phosphodiesterase III, suggesting its potential application in the treatment of congestive heart failure (M. Yamanaka et al., 1991).
P2X7 Receptor Antagonism
A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists were synthesized, addressing affinity and liver microsomal stability issues. One of these compounds, JNJ 54166060, emerged as a potent P2X7 antagonist, indicating its potential for therapeutic applications (Devin M. Swanson et al., 2016).
OLED Applications
A study described the synthesis of Ir(III) complexes containing 1-ethyl-4,5-dihydro-1H-imidazol-2-yl phenol. These complexes showed promising applications in organic light-emitting diodes (OLEDs), demonstrating high photoluminescence quantum yields and suitability for both wet and dry-processes (Ganguri Sarada et al., 2016).
Anti-Tuberculosis Agents
Compounds containing the imidazo(4,5-b)pyridine nucleus were synthesized as inhibitors of Lumazine synthase in M. tuberculosis. These compounds showed significant anti-tubercular activity, potentially serving as leads for new therapeutic agents against tuberculosis (S. Harer, M. Bhatia, 2015).
Fluorescent Organic Dyes
A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized and demonstrated intense fluorescence when excited with UV light. These compounds, exhibiting large Stokes shifts and high quantum yields, show potential as fluorescent dyes for various applications (Arianna Marchesi et al., 2019).
Reactivity and Synthesis
Another study focused on the synthesis and reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related compounds, exploring their potential in various chemical transformations (G. P. Kutrov et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O.2ClH/c1-2-11-8-19(28)15(22)9-14(11)12-3-4-13-17(7-12)26-27-20(13)21-24-16-5-6-23-10-18(16)25-21;;/h3-4,7-9,23,28H,2,5-6,10H2,1H3,(H,24,25)(H,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPYWCOKPEHPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CNCC5)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)

